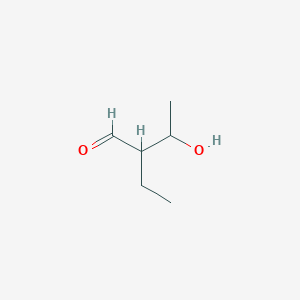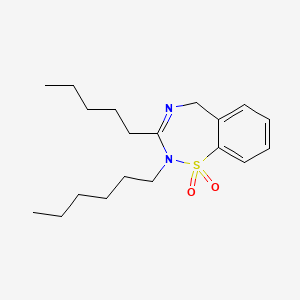
Iron nickel sulfide (Fe9Ni9S16)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron nickel sulfide (Fe9Ni9S16) is a compound that belongs to the family of metal sulfides It is composed of iron, nickel, and sulfur atoms in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron nickel sulfide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor deposition. One common method involves the reaction of iron and nickel salts with a sulfur source under controlled temperature and pressure conditions. For instance, a hydrothermal method might involve mixing iron and nickel nitrates with thiourea in an autoclave, followed by heating at elevated temperatures to form the desired sulfide compound.
Industrial Production Methods: In industrial settings, the production of iron nickel sulfide often involves the use of nickel sulfide concentrates. The conventional process includes smelting the concentrates to remove sulfur and iron, yielding a nickel sulfide melt. This melt is then further processed to obtain the desired iron nickel sulfide compound .
Análisis De Reacciones Químicas
Types of Reactions: Iron nickel sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, iron nickel sulfide can oxidize to form iron and nickel oxides along with sulfur dioxide.
Reduction: Reducing agents such as hydrogen can convert iron nickel sulfide to its metallic form.
Substitution: Reactions with acids like hydrochloric acid can lead to the formation of iron and nickel chlorides and hydrogen sulfide gas .
Major Products Formed:
- Oxidation: Iron oxide, nickel oxide, sulfur dioxide.
- Reduction: Metallic iron, metallic nickel.
- Substitution: Iron chloride, nickel chloride, hydrogen sulfide.
Aplicaciones Científicas De Investigación
Iron nickel sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions
Biology: Research is ongoing to explore its potential in biological systems, particularly in enzyme mimetics and biosensors.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Industry: Iron nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties
Mecanismo De Acción
The mechanism by which iron nickel sulfide exerts its effects is primarily through its catalytic activity. The compound facilitates various redox reactions by providing active sites for electron transfer. In energy storage applications, iron nickel sulfide enhances the efficiency of charge and discharge cycles by improving the conductivity and stability of the electrode materials .
Comparación Con Compuestos Similares
- Iron(II) sulfide (FeS)
- Nickel sulfide (NiS)
- Iron-nickel alloy (FeNi)
Comparison: Iron nickel sulfide (Fe9Ni9S16) stands out due to its unique stoichiometry and combination of properties from both iron and nickel sulfides. Unlike iron(II) sulfide, which is primarily used in simpler applications, iron nickel sulfide offers enhanced catalytic activity and stability. Compared to nickel sulfide, iron nickel sulfide provides a more balanced electrochemical performance, making it suitable for advanced energy storage applications .
Propiedades
Número CAS |
53809-87-3 |
|---|---|
Fórmula molecular |
Fe9Ni9S16+13 |
Peso molecular |
1543.9 g/mol |
Nombre IUPAC |
iron(3+);nickel(2+);hexadecasulfide |
InChI |
InChI=1S/9Fe.9Ni.16S/q9*+3;9*+2;16*-2 |
Clave InChI |
WIVRRAUMYNLCIO-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
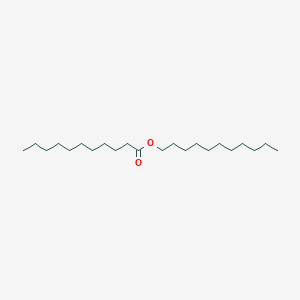
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
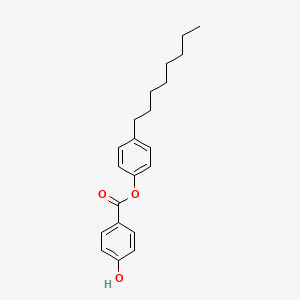
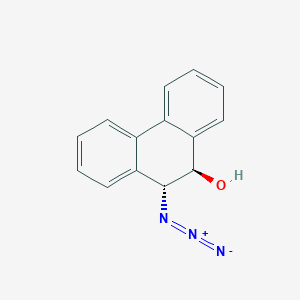
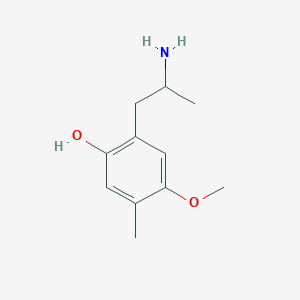
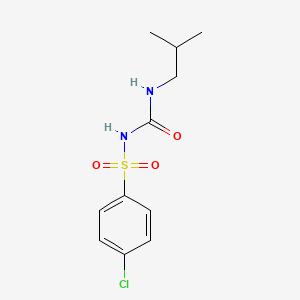
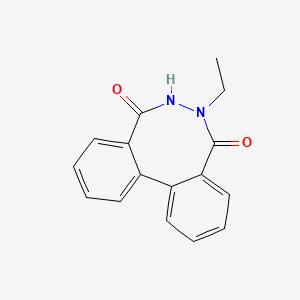
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
